Distinct Physicochemical Profile for Fragment Library Selection: 5-OH vs. 5-H Analogs
In fragment-based screening, the physicochemical properties of a core scaffold directly influence hit rates and lead-likeness. 1H-Pyrazolo[3,4-b]pyridin-5-ol possesses a distinct computed profile relative to its unsubstituted parent compound, 1H-pyrazolo[3,4-b]pyridine. Key differences include a higher topological polar surface area (TPSA) and a lower lipophilicity (XLogP3-AA), which are critical parameters for predicting solubility and permeability. The hydroxyl group increases TPSA by 17.0 Ų and reduces the calculated logP by 0.7 units, pushing it further into a more favorable drug-like chemical space [1][2].
| Evidence Dimension | Physicochemical Properties (TPSA and Lipophilicity) |
|---|---|
| Target Compound Data | TPSA: 61.8 Ų; XLogP3-AA: 0.5 |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-b]pyridine (5-unsubstituted): TPSA: 44.8 Ų; XLogP3-AA: 1.2 |
| Quantified Difference | ΔTPSA: +17.0 Ų; ΔXLogP3-AA: -0.7 |
| Conditions | Computed properties via Cactvs 3.4.8.18 and XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
These computed differences are predictive of improved aqueous solubility and a distinct pharmacokinetic profile, making the 5-ol fragment a preferable starting point for medicinal chemistry campaigns where lower lipophilicity is desired to mitigate off-target toxicity risks.
- [1] PubChem. (2026). 1H-Pyrazolo[3,4-b]pyridin-5-ol (CID 119097644). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 1H-Pyrazolo[3,4-b]pyridine (CID 123457). National Center for Biotechnology Information. View Source
